{2,6-dioxaspiro[4.5]decan-9-yl}methanol, Mixture of diastereomers
CAS No.: 1523512-55-1
Cat. No.: VC11576560
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1523512-55-1 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2,6-dioxaspiro[4.5]decan-9-ylmethanol |
| Standard InChI | InChI=1S/C9H16O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8,10H,1-7H2 |
| Standard InChI Key | OLAUPZPZNUCICL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2(CCOC2)CC1CO |
Introduction
Structural Characteristics and Molecular Identity
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2,6-dioxaspiro[4.5]decan-9-ylmethanol |
| CAS Number | 1523512-55-1 |
| Standard InChI | InChI=1S/C9H16O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h8,10H,1-7H2 |
Synthesis and Diastereomeric Formation
The synthesis of {2,6-dioxaspiro[4.5]decan-9-yl}methanol involves acid-catalyzed cyclization of a precursor combining glycerol derivatives and ketones. A representative method involves the condensation of a β-ketoester intermediate with aldehydes under reflux conditions . For instance, the use of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol as a chiral precursor leads to a 1:1 mixture of (4S,2'R)- and (4R,2'R)-diastereomers, as confirmed by NMR analysis . The reaction’s stereochemical outcome is influenced by the configuration of the starting material and the steric environment during cyclization.
Key Synthetic Challenges:
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Non-Selective Cyclization: The spiro center’s formation lacks stereochemical control, resulting in diastereomeric mixtures.
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Purification Difficulties: Diastereomers exhibit similar physicochemical properties, necessitating advanced chromatographic techniques for separation .
Stereochemical Analysis and Resolution
The diastereomers of {2,6-dioxaspiro[4.5]decan-9-yl}methanol differ in spatial arrangement, impacting their chemical reactivity and biological activity. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct splitting patterns for diastereotopic protons. For example, the α-methylene protons of the ester group in related spiro compounds show chemical shift differences of 0.1 ppm, while the 4-H protons differ by 0.03 ppm . Chiral resolution using reagents like tartaric acid derivatives or enzymatic methods remains critical for obtaining enantiopure forms .
Physicochemical and Spectroscopic Properties
The compound is typically isolated as a colorless to pale yellow liquid. Its infrared (IR) spectrum shows characteristic O–H (3300–3500 cm) and C–O–C (1100–1250 cm) stretches. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 172.22, with fragmentation patterns consistent with spirocyclic ether cleavage.
| Technique | Key Observations |
|---|---|
| NMR | δ 1.37 (s, 3H, CH3), 3.77 (m, 1H, CH), 4.22 (m, 2H, OCH2) |
| NMR | δ 72.5 (spiro C), 65.8 (OCH2), 22.1 (CH3) |
| IR | 3350 cm (O–H), 1120 cm (C–O–C) |
Reactivity and Functionalization
The methanol group undergoes typical alcohol reactions:
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Oxidation: Using CrO3 or KMnO4 yields the corresponding ketone or carboxylic acid.
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Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity .
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Etherification: Alkylation with alkyl halides produces ether derivatives.
Diastereomers may exhibit divergent reactivity. For instance, one diastereomer could show higher oxidation rates due to favorable stereoelectronic effects .
Industrial and Research Applications
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